1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea
Description
Nomenclature and Synonyms
1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea is a sulfonylurea derivative with systematic nomenclature reflecting its structural complexity. The IUPAC name is N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-6-methylpyrazine-2-carboxamide.
Synonyms include:
- 5-Desmethyl-6-methyl Glipizide
- Glipizide EP Impurity E
- Glipizide USP Related Compound C
- 66375-96-0 (CAS Registry Number).
This compound is structurally related to the antidiabetic drug glipizide, differing by substitutions on the pyrazine ring and sulfonylurea backbone.
| Identifier | Value | Source |
|---|---|---|
| CAS RN | 66375-96-0 | |
| PubChem CID | 71315772 | |
| UNII | G71PN170OW | |
| DSSTox Substance ID | DTXSID50216598 |
Historical Context and Discovery
The compound emerged as a process-related impurity during the synthesis of glipizide, a second-generation sulfonylurea antidiabetic drug first approved in 1984. Its identification became critical for pharmaceutical quality control, particularly after regulatory agencies mandated impurity profiling for drug substances.
Sulfonylureas as a class originated from serendipitous observations of hypoglycemia in patients treated with sulfonamide antibiotics in the 1940s. Glipizide’s development by Pfizer in the 1970s involved optimizing the sulfonylurea scaffold for enhanced potency and selectivity. The impurity’s discovery likely coincided with advances in analytical chromatography that enabled detection of minor synthetic byproducts.
Classification within Sulfonylurea Derivatives
This compound belongs to the second-generation sulfonylureas , characterized by:
- A pyrazinecarboxamide moiety (vs. first-generation benzamide groups)
- A cyclohexyl substituent on the urea nitrogen.
Structurally, it differs from glipizide by the position of the methyl group on the pyrazine ring (6-methyl vs. 5-methyl). Such modifications influence receptor binding kinetics and metabolic stability.
| Feature | This Compound | Glipizide |
|---|---|---|
| Pyrazine substitution | 6-methyl | 5-methyl |
| Molecular weight | 445.54 g/mol | 445.54 g/mol |
| CAS RN | 66375-96-0 | 29094-61-9 |
Registration and Identification Numbers
Beyond its CAS RN, the compound is cataloged in major chemical and pharmaceutical databases:
- EPA DSSTox : DTXSID50216598
- Pharmacopeial standards : USP (1292631), EP (Glipizide Impurity E)
- DrugBank Accession : Related to DB01067 (glipizide).
Regulatory filings classify it under ICH Q3B(R2) guidelines as a specified impurity requiring quantification in glipizide formulations.
Position in Pharmaceutical Compound Classification Systems
In the Anatomical Therapeutic Chemical (ATC) Classification , glipizide is coded A10BB07. While the impurity lacks its own ATC code, it falls under "Related Substances" in pharmacopeial monographs:
- United States Pharmacopeia (USP) : Glipizide Related Compound C
- European Pharmacopoeia (EP) : Glipizide Impurity E.
The compound is also indexed in specialized impurity databases, such as the FDA’s Substance Registration System , under its UNII identifier.
Properties
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-22-14-19(24-15)20(27)23-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,23,27)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARTXGOLEHZWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216598 | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66375-96-0 | |
| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-6-methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66375-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066375960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYCLOHEXYL-3-((4-(2-(((6-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71PN170OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
5-Desmethyl-6-methyl Glipizide, also known as Glipizide EP Impurity E, primarily targets the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This receptor is part of the ATP-sensitive potassium (K_ATP) channel complex, which plays a crucial role in regulating insulin secretion .
Mode of Action
The compound binds to the SUR1 subunit of the K_ATP channels, causing these channels to close. This closure leads to the depolarization of the beta cell membrane, which in turn opens voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Biochemical Pathways
By stimulating insulin release, 5-Desmethyl-6-methyl Glipizide influences several biochemical pathways:
- Lipid Metabolism : Insulin also promotes lipogenesis and inhibits lipolysis, affecting lipid storage and utilization .
Pharmacokinetics
The pharmacokinetic profile of 5-Desmethyl-6-methyl Glipizide includes:
These properties ensure that the compound has a quick onset of action, which is beneficial for managing postprandial blood glucose levels.
Result of Action
The primary molecular effect of 5-Desmethyl-6-methyl Glipizide is the increased secretion of insulin from pancreatic beta cells. At the cellular level, this results in enhanced glucose uptake by tissues, reduced hepatic glucose production, and improved overall glycemic control .
Biological Activity
1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide moiety is known for its role in inhibiting enzymes involved in various biochemical pathways, particularly those related to inflammation and microbial growth.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting physiological processes such as acid-base balance and fluid secretion.
- Antimicrobial Activity: Similar to other sulfonamides, it may exhibit antibacterial properties by interfering with folate synthesis in bacteria.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluating structurally similar compounds found that they effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in several studies. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer properties of sulfonamide derivatives have revealed promising results. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction .
Case Studies
-
Study on Antimicrobial Efficacy:
- A comparative study highlighted the efficacy of various sulfonamide derivatives against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Anti-inflammatory Research:
- In a controlled experimental setup, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, supporting its anti-inflammatory profile.
-
Cytotoxicity Assay:
- A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
1-Cyclohexyl-3-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}urea
- Structure : Replaces the pyrazinecarboxamidoethyl-sulfonyl group with a 4-methylpiperidinyl-carbonylphenyl moiety.
- However, the absence of a sulfonyl group may reduce hydrogen-bonding capacity compared to the target compound .
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-Methoxyphenyl)urea
- Structure : Features a pyrrolecarbonylphenyl group and a methoxyphenyl substituent instead of the pyrazine-sulfonyl system.
- Synthesis : Achieved in 72% yield via a one-step carbonylation reaction with triphosgene and 4-methoxyaniline .
- Key Differences : The methoxy group enhances electron density on the phenyl ring, possibly altering pharmacokinetics, while the pyrrole moiety may reduce steric hindrance compared to the bulkier pyrazine system .
1-Cyclohexyl-3-(2-Hydroxyphenyl)urea
- Structure : Simplifies the substituents to a 2-hydroxyphenyl group, lacking the sulfonyl and pyrazine motifs.
- Molecular weight is 234.29 g/mol .
Functional Group Analysis
Pharmacological and Physicochemical Insights
- Target Compound : The sulfonyl group enhances hydrogen-bonding interactions with biological targets (e.g., pancreatic β-cell SUR1 receptors), while the pyrazine ring may resist oxidative metabolism .
- Piperidine/Pyrrole Analogues : Piperidine’s basicity could improve solubility, whereas pyrrole’s planar structure might facilitate π-π stacking in binding pockets .
- Hydroxyphenyl Derivative : Higher polarity likely limits blood-brain barrier penetration, making it less suitable for central nervous system targets compared to the lipophilic target compound .
Preparation Methods
Core Synthesis via Carbodiimide-Mediated Coupling
The primary synthetic route involves coupling 2-methyl-5-pyrazinecarboxylic acid with a cyclohexylsulfonylurea intermediate. As described in CN102993106A, the process begins with the activation of 2-methyl-5-pyrazinecarboxylic acid using Vinyl chloroformate or 1-hydroxybenzotriazole (HOBt) in the presence of 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) . The activated acid then reacts with 1-cyclohexyl-3-(4-(2-aminoethyl)phenyl)sulfonylurea (Compound V) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at 0–100°C for 0.5–10 hours.
Reaction Conditions:
-
Molar Ratio: 1:1 to 1.2 (Compound V : 2-methyl-5-pyrazinecarboxylic acid).
-
Catalysts: EDC·HCl or HOBt improve coupling efficiency by reducing side reactions.
-
Solvents: DMF enhances solubility of intermediates, while DCM facilitates easier workup.
The final product is isolated by precipitation in purified water, yielding >99% purity with <0.5% single impurities.
Critical Analysis of Reaction Parameters
Temperature and Time Optimization
Data from CN102993106A reveals that 0–100°C is permissible for the coupling step, but room temperature (20–25°C) maximizes yield (85–92%) while minimizing degradation. Prolonged reaction times (>10 hours) at elevated temperatures (>50°C) lead to hydrolysis of the urea bond , reducing purity by 15–20%.
Solvent Selection
DMF is preferred for its ability to dissolve both hydrophilic (pyrazine) and hydrophobic (cyclohexyl) components. However, acetonitrile and acetone are viable alternatives for large-scale synthesis due to lower toxicity and easier recycling.
Purification and Characterization
Crystallization Techniques
The compound is purified via anti-solvent crystallization using water or ethanol, achieving a crystalline form with a melting point of 198–202°C . Amorphous forms, while occasionally reported, exhibit lower stability and are avoided in pharmaceutical reference standards.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl), 2.6 (s, pyrazine-CH₃), 7.4–7.6 (d, aromatic H).
-
HPLC: Retention time = 8.2 min (C18 column, 60:40 acetonitrile:water).
Industrial-Scale Challenges
By-Product Formation
The primary impurity (5-desmethyl-6-methyl Glipizide , ≤0.5%) arises from incomplete methylation of the pyrazine ring during earlier steps. This is mitigated by using excess methyl iodide in the precursor synthesis.
Q & A
Q. Key Considerations :
- Oxidation/Reduction : Use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) may alter functional groups, requiring inert atmospheres to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
How can researchers characterize the structural integrity and purity of this compound, and what analytical techniques are most effective?
Q. Basic Research Focus
- Spectroscopic Methods :
- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent connectivity (e.g., cyclohexyl protons as multiplet at δ 1.2–1.8 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₃₀N₆O₄S: 503.2 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
What in vitro biological activities have been reported, and what experimental models validate its efficacy?
Q. Basic Research Focus
- Anticancer Activity : Inhibition of cancer cell proliferation (e.g., IC₅₀ = 10–50 µM in MCF-7 breast cancer cells via MTT assays). Mechanism may involve sulfonylurea-mediated ATP-sensitive potassium channel modulation .
- Enzyme Targeting : Potential interaction with dipeptidyl peptidase-4 (DPP-4) or tyrosine kinases, validated via enzymatic inhibition assays .
Q. Experimental Design :
- Dose-Response Curves : 72-hour exposure across 5–100 µM to determine IC₅₀.
- Control Compounds : Compare with glipizide (a sulfonylurea analog) to assess structural advantages .
How do structural modifications at specific positions (e.g., sulfonyl group, pyrazine ring) impact pharmacological activity, and what SAR studies support these findings?
Q. Advanced Research Focus
- Sulfonyl Group Modifications :
- Replacement with methylsulfonyl (e.g., -SO₂CH₃) reduces hydrophilicity, altering membrane permeability .
- Fluorophenyl sulfonyl derivatives enhance target binding affinity (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analogs) .
- Pyrazine Ring Alterations :
Q. Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .
- In Vitro Validation : Test analogs in parallel to establish SAR trends .
What challenges arise in solubility and bioavailability studies, and what formulation strategies mitigate these issues?
Q. Advanced Research Focus
Q. Experimental Validation :
- Dissolution Testing : USP Apparatus II at 50 rpm, 37°C, in simulated gastric fluid .
- Pharmacokinetic Profiling : LC-MS/MS to measure plasma concentration-time curves .
How do researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Q. Advanced Research Focus
- Source of Variability :
- Cell Line Heterogeneity (e.g., MCF-7 vs. HeLa cells).
- Assay Conditions (e.g., serum-free vs. serum-containing media).
- Validation Protocols :
- Standardized Protocols : Use CLSI guidelines for cell viability assays .
- Cross-Study Replication : Compare results with independent labs using identical compound batches .
What computational approaches predict target interactions, and how do they guide experimental design?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : GROMACS to model compound-protein interactions over 100 ns trajectories .
- QSAR Models : Use Random Forest or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Target Prioritization : SwissTargetPrediction identifies probable targets (e.g., kinase inhibitors ranked by probability score >0.7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
